molecular formula C14H11ClN2O2 B12806647 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one CAS No. 87100-99-0

5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one

Katalognummer: B12806647
CAS-Nummer: 87100-99-0
Molekulargewicht: 274.70 g/mol
InChI-Schlüssel: CJIHESUAAAFYIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is a heterocyclic compound that features a pyrano-pyrazole core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenylhydrazine derivative with a suitable diketone, followed by cyclization in the presence of a chlorinating agent to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the chlorine atom to a hydrogen atom.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The modifications of its structure can lead to the discovery of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Wirkmechanismus

The mechanism of action of 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could bind to a particular enzyme’s active site, blocking its activity and thereby exerting its biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6-Dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical and biological properties.

    5-Chloro-3-methyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one: Lacks one methyl group, potentially altering its steric and electronic properties.

Uniqueness

The presence of both chlorine and methyl groups in 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one makes it unique in terms of its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, while the methyl groups can influence the compound’s overall stability and solubility.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering numerous possibilities for innovation and discovery.

Eigenschaften

CAS-Nummer

87100-99-0

Molekularformel

C14H11ClN2O2

Molekulargewicht

274.70 g/mol

IUPAC-Name

5-chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one

InChI

InChI=1S/C14H11ClN2O2/c1-8-11-13(18)12(15)9(2)19-14(11)17(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI-Schlüssel

CJIHESUAAAFYIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(O1)N(N=C2C)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.